![molecular formula C10H11ClFNOS B296192 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-methylacetamide](/img/structure/B296192.png)
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFTR corrector or VX-809, and it has been studied extensively for its ability to correct the cystic fibrosis transmembrane conductance regulator (CFTR) protein's malfunctioning.
Wirkmechanismus
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-methylacetamide involves the correction of the misfolded CFTR protein. The compound binds to the CFTR protein and stabilizes the protein's structure, allowing it to properly fold and traffic to the cell surface. This leads to increased chloride transport and improved mucus clearance.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to correct the CFTR protein's malfunctioning. The compound has been shown to improve chloride transport and mucus clearance in patients with cystic fibrosis, leading to improved lung function and quality of life.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-methylacetamide in lab experiments include its ability to correct the CFTR protein's malfunctioning and its specificity for the CFTR protein. However, the compound's limitations include its low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-methylacetamide. These include:
1. Developing more stable and soluble analogs of VX-809 that can be used in a wider range of experimental conditions.
2. Investigating the potential of VX-809 in the treatment of other diseases that involve protein misfolding, such as Alzheimer's and Parkinson's disease.
3. Exploring the use of VX-809 in combination with other drugs to improve its efficacy and reduce the risk of drug resistance.
4. Investigating the long-term effects of VX-809 treatment on patients with cystic fibrosis.
Conclusion
This compound is a chemical compound that has significant potential in scientific research. Its ability to correct the CFTR protein's malfunctioning has made it a promising candidate for the treatment of cystic fibrosis. Further research is needed to fully understand the compound's mechanism of action and potential applications in other fields.
Synthesemethoden
The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-methylacetamide involves a series of chemical reactions. The starting material for the synthesis is 2-chloro-6-fluorobenzylamine, which is then reacted with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with N-methylacetamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-methylacetamide has been extensively studied for its potential applications in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the CFTR protein's function, resulting in the accumulation of thick mucus in the lungs, pancreas, and other organs. VX-809 has been shown to correct the folding and trafficking of the CFTR protein, leading to improved chloride transport and mucus clearance.
Eigenschaften
Molekularformel |
C10H11ClFNOS |
---|---|
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C10H11ClFNOS/c1-13-10(14)6-15-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
BWWRNUZOICAPNI-UHFFFAOYSA-N |
SMILES |
CNC(=O)CSCC1=C(C=CC=C1Cl)F |
Kanonische SMILES |
CNC(=O)CSCC1=C(C=CC=C1Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.